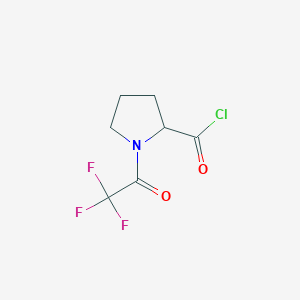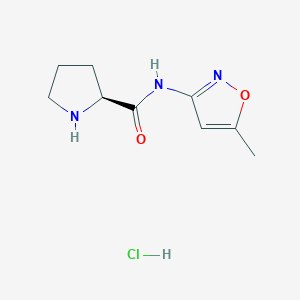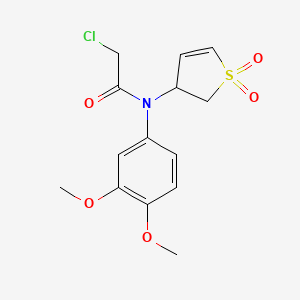
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of pyrrolidine, featuring a trifluoroacetyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of L-proline with trifluoroacetic anhydride followed by chlorination. The reaction conditions typically involve the use of a suitable solvent, such as methylene chloride, and maintaining a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, can be compared with other similar compounds, such as:
L-proline: The parent compound without the trifluoroacetyl group.
Trifluoroacetyl chloride: A simpler compound lacking the pyrrolidine ring.
Other pyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring.
The uniqueness of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, lies in its combination of the pyrrolidine ring and the trifluoroacetyl group, which provides enhanced reactivity and stability compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYJPPISCCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392048 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92076-92-1 |
Source


|
| Record name | 1-(Trifluoroacetyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7849606.png)
![1-phenyl-6-(prop-2-en-1-yl)-3-(thiophen-2-yl)-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7849615.png)


![3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B7849650.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride](/img/structure/B7849660.png)
![2-(2,2-dimethoxyethylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B7849667.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7849681.png)



![3-[[3-(1,1,3-Trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoic acid](/img/structure/B7849706.png)
![4-[[4-Chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7849709.png)
